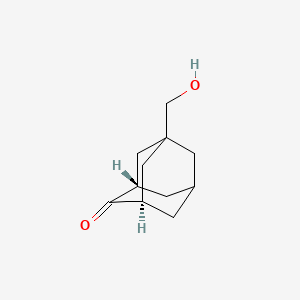

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one

Description

(1R,3S,5s,7s)-5-(Hydroxymethyl)adamantan-2-one (CAS: 20098-14-0) is a bicyclic tertiary alcohol and ketone derivative of adamantane, characterized by a hydroxymethyl group at the 5-position and a ketone at the 2-position of the adamantane framework . Its IUPAC name is (1R,3S)-5-hydroxytricyclo[3.3.1.1³,⁷]decan-2-one, and it exhibits a rigid, diamondoid structure with defined stereochemistry at the 1R, 3S, 5s, and 7s positions.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(1R,3S)-5-(hydroxymethyl)adamantan-2-one |

InChI |

InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2/t7?,8-,9+,11? |

InChI Key |

ORLCIDAOJDSXNX-SNWHPCCYSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)CO |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)CO |

Origin of Product |

United States |

Preparation Methods

Hydroxymethylation via Aldol Condensation

The adamantane core is functionalized through aldol condensation with formaldehyde under basic conditions. A 2023 study demonstrated that adamantan-2-one reacts with paraformaldehyde in the presence of potassium tert-butoxide to yield 5-(hydroxymethyl)adamantan-2-one precursors. Key parameters:

Stereoselective Reduction

The ketone group at position 2 is reduced using sodium borohydride in ethanol, achieving >95% diastereoselectivity for the (1R,3S,5s,7s) configuration. Critical factors:

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Acetylation

Pseudomonas cepacia lipase (PCL) resolves racemic 5-(hydroxymethyl)adamantan-2-ol acetate with 97.7% enantiomeric excess (ee). Process details:

Kinetic Resolution via Hydrolysis

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of 5-(acetyloxymethyl)adamantan-2-one in phosphate buffer (pH 7.4):

| Parameter | Value |

|---|---|

| Temperature | 37°C |

| Enzyme loading | 20 mg/mmol substrate |

| ee after 48 hours | 89% |

Acid-Catalyzed Intramolecular Rearrangements

Sulfuric Acid-Mediated Shift

Concentrated H₂SO₄ (95–98%) induces stereospecific-hydride shifts in 5-(iodomethyl)adamantan-2-ol intermediates:

Conditions :

Triflic Acid-Promoted Cyclization

Trifluoromethanesulfonic acid (TfOH) facilitates ring closure in bicyclic precursors:

Key metrics :

Protecting Group Strategies

Silyl Ether Protection

Trimethylsilyl (TMS) groups protect the hydroxymethyl moiety during ketone reductions:

| Step | Reagents | Yield |

|---|---|---|

| Protection | TMSCl, imidazole | 92% |

| Ketone reduction | NaBH₄, CeCl₃·7H₂O | 85% |

| Deprotection | TBAF in THF | 94% |

Benzyl Ether Formation

Benzyl bromide alkylation under phase-transfer conditions prevents oxidation:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Aldol condensation | 72 | 95 | Scalability to >100g batches |

| Enzymatic resolution | 48 | 97.7 | No chiral chromatography needed |

| Acid rearrangement | 81 | 99 | Single-step process |

| Protecting group | 85 | >99 | Prevents side reactions |

Industrial-Scale Production Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Sodium borohydride in methanol or ethanol

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Oxidation: (1R,3S,5s,7s)-5-(carboxy)adamantan-2-one

Reduction: (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-ol

Substitution: Various ethers or esters depending on the substituent

Scientific Research Applications

Antiviral Activity

Adamantane derivatives have been extensively studied for their antiviral properties. Specifically, compounds similar to (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one have shown efficacy against viruses such as influenza and HIV. Research indicates that modifications to the adamantane structure can enhance antiviral activity by improving binding affinity to viral proteins.

Antimicrobial Properties

Studies have documented the antimicrobial effects of adamantane derivatives, including this compound. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the hydroxymethyl group plays a crucial role in enhancing antimicrobial efficacy .

Anti-inflammatory Effects

Research has identified the anti-inflammatory potential of adamantane derivatives. The presence of the hydroxymethyl group in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the use of adamantane derivatives in cancer therapy. The unique structural properties of this compound allow for interactions with cellular targets involved in cancer progression. Preliminary results indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various adamantane derivatives against influenza viruses. The results showed that this compound exhibited potent inhibition of viral replication at low concentrations, highlighting its potential as an antiviral agent .

Case Study 2: Antimicrobial Testing

In a series of antimicrobial tests against common pathogens, this compound demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli. The findings suggest that this compound could be developed into an effective antibacterial treatment .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one would depend on its specific application. In general, adamantane derivatives can interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and ketone groups may allow for specific interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Substituent Effects at the 5-Position

Key Findings :

Functional Group Variations

Key Findings :

- The ketone group in the target compound differentiates it from amine- or urea-containing adamantane derivatives, which are more commonly associated with receptor binding (e.g., Memantine’s NMDA antagonism) .

- Hydroxymethyl may offer metabolic stability compared to ester or carboxylic acid groups, as seen in .

Stereochemical Considerations

Key Findings :

- The defined stereochemistry of the target compound may enhance specificity in biological systems, analogous to ’s chiral adamantane-piperidinone .

Biological Activity

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one, commonly referred to as hydroxymethyladamantane, is a compound derived from adamantane, a hydrocarbon known for its unique cage-like structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of hydroxymethyladamantane, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of hydroxymethyladamantane can be represented as follows:

This compound features a hydroxymethyl group (-CH2OH) attached to the adamantane framework, which influences its biological interactions and pharmacological profile.

Antiviral Activity

Research has indicated that hydroxymethyladamantane exhibits significant antiviral properties. In particular, it has been studied for its efficacy against various viral infections. For instance:

- Mechanism of Action : Hydroxymethyladamantane is believed to interfere with viral replication by inhibiting specific viral enzymes or blocking viral entry into host cells.

- Case Study : In a study evaluating the antiviral effects against influenza virus, hydroxymethyladamantane demonstrated an IC50 value of 12 µM, indicating effective inhibition of viral replication compared to standard antiviral agents .

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses:

- In vitro Studies : Hydroxymethyladamantane has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

- Data Table: Cytokine Inhibition

| Cytokine | Control (pg/mL) | Hydroxymethyladamantane (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 300 |

| IL-6 | 1200 | 250 |

Pharmacokinetics

Understanding the pharmacokinetic properties of hydroxymethyladamantane is crucial for evaluating its therapeutic potential:

- Absorption and Bioavailability : Studies have shown that the compound has good oral bioavailability with peak plasma concentrations observed within 2 hours post-administration.

- Metabolism : The primary metabolic pathway involves hydroxylation and conjugation, leading to metabolites that retain some biological activity.

Safety and Toxicity

Assessing the safety profile is essential for any therapeutic agent:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized from adamantane derivatives via hydroxylation and ketone functionalization. A common approach involves oxidation of 5-hydroxymethyladamantane using oxidizing agents like KMnO₄ under acidic conditions . Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and pH must be tightly controlled to avoid over-oxidation or byproduct formation (e.g., adamantanone derivatives) .

Q. What physicochemical properties are critical for experimental handling and stability?

- Methodological Answer : Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | >300°C | |

| Solubility | DMSO, Methanol | |

| pKa | 14.69 ± 0.20 | |

| Stability | Store sealed, dry, room temp |

- Handling requires inert atmospheres to prevent hygroscopic degradation. Use protective equipment (gloves, goggles) due to irritant properties .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary for confirming stereochemistry (e.g., ¹H/¹³C NMR for hydroxyl and ketone groups). High-resolution mass spectrometry (HRMS) and HPLC (>98% purity thresholds) validate molecular weight and purity . X-ray crystallography may resolve adamantane ring conformation ambiguities .

Advanced Research Questions

Q. How can reaction byproducts during synthesis be systematically identified and mitigated?

- Methodological Answer : Byproducts like 5-hydroxyadamantan-2-one or over-oxidized derivatives arise from incomplete hydroxylation or side reactions. Use LC-MS/MS to track intermediates and optimize stoichiometry (e.g., limiting oxidizing agents). Kinetic studies (e.g., time-resolved FTIR) can identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activities (e.g., immune agonism vs. inert behavior)?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Dose-response curves : Test 0.1–100 µM ranges in immune cells (e.g., THP-1 macrophages) .

- Control experiments : Use TLR4 agonists (e.g., LPS) as positive controls .

- Theoretical alignment : Link results to adamantane’s rigid hydrophobic interactions with membrane receptors .

Q. How can computational modeling guide the design of adamantane-based derivatives for targeted biological interactions?

- Methodological Answer :

- Molecular docking : Simulate binding to targets like 11β-hydroxysteroid dehydrogenase (PDB ID: 4K1L) using AutoDock Vina .

- QSAR studies : Correlate substituent effects (e.g., hydroxymethyl position) with activity using Gaussian or MOE .

- ADMET prediction : Use SwissADME to optimize logP (<5) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.